Cas no 2171978-28-0 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid)
2171978-28-0 structure
Product Name:5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid
CAS-nummer:2171978-28-0
MF:C26H32N2O5
MW:452.542687416077
CID:6379367
PubChem ID:165816516
Update Time:2025-10-28
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid
- 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpentanoic acid
- 2171978-28-0
- EN300-1504120
-
- Inchi: 1S/C26H32N2O5/c1-17(14-24(29)27-13-7-8-18(2)25(30)31)15-28-26(32)33-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23H,7-8,13-16H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)
- InChI-sleutel: LJIMPWRLTQJHCI-UHFFFAOYSA-N
- LACHT: O(C(NCC(C)CC(NCCCC(C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 452.23112213g/mol
- Monoisotopische massa: 452.23112213g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 12
- Complexiteit: 647
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 105Ų
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1504120-0.05g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpentanoic acid |
2171978-28-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1504120-0.1g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpentanoic acid |
2171978-28-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1504120-0.25g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpentanoic acid |
2171978-28-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1504120-0.5g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpentanoic acid |
2171978-28-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1504120-1.0g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpentanoic acid |
2171978-28-0 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1504120-2.5g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpentanoic acid |
2171978-28-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1504120-5.0g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpentanoic acid |
2171978-28-0 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1504120-10.0g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpentanoic acid |
2171978-28-0 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1504120-50mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpentanoic acid |
2171978-28-0 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1504120-100mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpentanoic acid |
2171978-28-0 | 100mg |
$2963.0 | 2023-09-27 |
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid Gerelateerde literatuur
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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